1-{2-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone
Description
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)sulfanyl-4-methylquinolin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NOS/c1-10-13-5-3-4-6-15(13)21-18(17(10)11(2)22)23-16-8-7-12(19)9-14(16)20/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANFXVXESXKVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)SC3=C(C=C(C=C3)Cl)Cl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{2-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 2,4-dichlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where the quinoline core is reacted with 2,4-dichlorobenzene in the presence of a base.
Attachment of the sulfanyl group: This can be done through a thiolation reaction, where a suitable thiol reagent is used to introduce the sulfanyl group onto the quinoline ring.
Final modification: The ethanone group is introduced through an acylation reaction, typically using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-{2-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-{2-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone exhibit significant antimicrobial properties. A study published in the International Journal of Molecular Sciences highlighted the antibacterial activities of quinoline derivatives against various Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar efficacy .
Case Study:
In vitro testing has shown that derivatives with similar structural motifs demonstrate Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics. For instance, compounds exhibiting a quinoline backbone have been reported to inhibit Staphylococcus aureus and Escherichia coli effectively .
Nonlinear Optical Properties
The compound's unique structure may contribute to nonlinear optical (NLO) properties, making it a candidate for applications in photonics. Research into related compounds has demonstrated that certain quinoline derivatives can be utilized in NLO devices due to their ability to generate second harmonic generation (SHG) signals .
Data Table: NLO Properties of Quinoline Derivatives
| Compound Name | SHG Efficiency | Application Area |
|---|---|---|
| Compound A | High | Laser technology |
| Compound B | Moderate | Optical switching |
| This compound | TBD | TBD |
Synthetic Pathways
The synthesis of this compound involves multi-step processes typically starting from readily available quinoline derivatives. Various synthetic routes have been explored to optimize yield and purity.
Synthesis Example:
A common synthetic route includes the reaction of 4-methylquinoline with dichlorophenyl sulfide under controlled conditions, yielding the desired product with high selectivity .
Potential in Drug Development
Given its structural features and preliminary bioactivity data, there is potential for further development of this compound as a lead candidate for new antimicrobial agents or as a scaffold for designing novel drugs targeting specific diseases.
Future Directions:
Ongoing research should focus on:
- Detailed pharmacokinetic studies.
- Structure-activity relationship (SAR) analyses.
- Exploration of combination therapies with existing antibiotics.
Mechanism of Action
The mechanism of action of 1-{2-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting DNA replication and transcription. Additionally, the sulfanyl group can interact with thiol-containing enzymes, inhibiting their activity. These interactions contribute to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}ethanone
1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone
- Molecular Formula: C₁₉H₁₆ClNOS
- Molecular Weight : 341.85 g/mol .
- Key Differences :
- Substitution of the 2,4-dichlorophenyl group with a 4-chlorobenzyl moiety.
- Increased molecular weight due to the benzyl group.
- Implications : The benzyl group may improve membrane permeability but could reduce target specificity due to bulkier steric effects .
Sulfur-Containing Analogues with Varied Substituents
1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone
- Molecular Formula : C₁₄H₁₀Cl₂O₃S
- Molecular Weight : 329.2 g/mol .
- Key Differences: Replacement of the sulfanyl (S–) group with a sulfonyl (SO₂–) group. Absence of the quinoline ring system.
- Implications : The sulfonyl group increases electron-withdrawing effects, enhancing stability but reducing nucleophilic reactivity. This compound’s simpler structure may favor synthetic scalability but limit bioactivity diversity .
1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone
- Molecular Formula : C₁₀H₇Cl₂N₃O
- Synthesis : Prepared via N-alkylation of 1H-1,2,3-triazole .
- Key Differences: The quinoline core is absent; instead, a triazole ring is attached to the ethanone backbone.
- Implications: Triazole derivatives are known for antifungal activity (e.g., binding to CYP51 enzymes), suggesting the target quinoline compound may share similar mechanisms but with enhanced pharmacokinetics due to its fused aromatic system .
Antifungal and Pesticidal Analogues
Imazalil (1-(2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl)-1H-imidazole)
- Molecular Formula : C₁₄H₁₄Cl₂N₂O
- Use : Broad-spectrum fungicide .
- Key Differences: Contains an imidazole ring instead of quinoline. Ethyl-propenyloxy chain enhances systemic mobility in plants.
- Implications: The target compound’s quinoline scaffold may offer greater rigidity and binding affinity to fungal targets but lower solubility than Imazalil .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Lipophilicity vs. Bioactivity : The target compound’s high XLogP3 (5.9) suggests strong membrane penetration, critical for intracellular antifungal action. However, analogues with sulfonyl groups (e.g., ) may exhibit reduced cytotoxicity due to lower lipid solubility.
- Chlorine Substitution : The 2,4-dichlorophenyl group in the target compound likely enhances halogen bonding with fungal CYP51 enzymes, a mechanism shared with Imazalil .
Biological Activity
1-{2-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone, with the CAS number 400076-26-8, is a synthetic compound notable for its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molar mass of 362.27 g/mol. The compound features a quinoline core substituted with a 2,4-dichlorophenyl group and a sulfanyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H13Cl2NOS |
| Molar Mass | 362.27 g/mol |
| CAS Number | 400076-26-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The quinoline core allows the compound to intercalate with DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The sulfanyl group can interact with thiol-containing enzymes, inhibiting their activity and contributing to antimicrobial and anticancer effects.
Biological Activities
This compound has shown promise in several biological assays:
Antimicrobial Activity : Preliminary studies indicate that the compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties : Research has suggested that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The exact pathways involved are still under investigation but may include apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study published in PubMed highlighted the synthesis of related compounds that exhibited strong antibacterial activity against resistant strains of bacteria. The study suggested that modifications in the structure could enhance efficacy further .
- Cytotoxicity in Cancer Models : Research conducted on the cytotoxic effects of similar quinoline derivatives indicated that compounds with a similar structure could induce apoptosis in cancer cells through mitochondrial pathways .
- Mechanistic Insights : A mechanistic study explored how quinoline derivatives interact with specific proteins involved in cancer progression, providing insights into their potential as therapeutic agents .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared to other structurally related compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| 1-{2-[(2,4-Dichlorophenyl)sulfanyl]-4-methylquinolin-3-yl}-1-ethanone | Moderate | Strong | DNA intercalation |
| 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid | Weak | Moderate | Enzyme inhibition |
Q & A
Q. Table 1: Key Crystallographic Parameters (Example from )
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a, b, c (Å) | 10.25, 14.78, 12.34 |
| β (°) | 98.7 |
| R-factor (%) | 4.2 |
| C–Cl Bond Length (Å) | 1.72–1.74 |
Q. Table 2: Synthetic Optimization Variables
| Variable | Optimal Range |
|---|---|
| Reaction Temperature | 80–100°C |
| Catalyst Loading | 5–10 mol% CuI |
| Solvent | Toluene/DMF (3:1) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
